molecular formula C28H18N4O2S2 B2651265 N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide CAS No. 476627-91-5

N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide

Cat. No.: B2651265
CAS No.: 476627-91-5
M. Wt: 506.6
InChI Key: FNPOXBWHBKUAMR-UHFFFAOYSA-N
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Description

N-{4-[2-(Naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide is a bisthiazole derivative featuring dual naphthalene-2-carboxamide substituents. Structurally, it comprises two 1,3-thiazole rings bridged by naphthalene moieties, a design hypothesized to enhance biological activity through increased aromatic stacking and hydrophobic interactions. This article compares its structural, synthetic, and functional attributes with similar compounds, leveraging empirical findings from diverse sources.

Properties

IUPAC Name

N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N4O2S2/c33-25(21-11-9-17-5-1-3-7-19(17)13-21)31-27-29-23(15-35-27)24-16-36-28(30-24)32-26(34)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H,(H,29,31,33)(H,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPOXBWHBKUAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is the amidation of naphthalene-2-carboxylic acid with a thiazole derivative under controlled conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

Structure and Synthesis

The compound features a naphthalene backbone fused with thiazole rings, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that can include the formation of amides and thiazoles through condensation reactions. The detailed synthetic pathways often require careful control of reaction conditions to achieve high yields and purity.

Anticancer Activity

One of the most significant applications of N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide is its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In studies evaluating the efficacy of thiazole derivatives against cancer cells, compounds similar to this compound have demonstrated significant activity against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-722.04
Compound BHepG234.94

These findings suggest that the thiazole moiety plays a crucial role in enhancing the anticancer activity of naphthalene derivatives .

Antioxidant Properties

Beyond anticancer applications, the compound may also exhibit antioxidant properties. Thiazole derivatives have been reported to reduce oxidative stress by scavenging free radicals, which is beneficial in preventing cellular damage associated with various diseases.

Other Biological Activities

Research has indicated that compounds with similar structures may possess a range of other biological activities, including:

  • Antimicrobial Activity : Some thiazole derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Certain analogs have been studied for their ability to inhibit inflammatory pathways, which could be beneficial in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Key Observations :

  • Microwave-assisted synthesis (e.g., for nortopsentin analogs) improves reaction efficiency but may reduce yields compared to conventional methods .
  • The target compound’s synthesis likely requires multi-step coupling due to its bisthiazole architecture, contrasting with simpler acetylation routes for monothiazoles .

Key Observations :

  • Naphthalene-containing analogs (e.g., nortopsentin derivatives) show moderate to strong cytotoxicity, suggesting the target compound may exhibit enhanced activity due to dual naphthalene motifs .
  • Thiazolidinones (e.g., 4g) display weaker enzyme inhibition compared to planar thiazoles, highlighting the importance of aromaticity in target binding .

Physicochemical Properties

Property Target Compound N-Substituted Cinnamamides COX Inhibitor 6a
Solubility Likely low (high lipophilicity) Moderate (polar acetamide group) Low (methoxyphenyl group)
Melting Point >250°C (estimated) 160–220°C 180–200°C
Crystallinity High (planar bisthiazole) Moderate Low

Key Observations :

  • The target compound’s low solubility may necessitate formulation adjustments for bioavailability, a challenge less pronounced in acetamide derivatives .

Structure-Activity Relationships (SAR)

  • Naphthalene vs. Phenyl Groups: Naphthalene-substituted thiazoles (e.g., nortopsentin analogs) show superior cytotoxicity compared to phenyl derivatives, likely due to enhanced intercalation or hydrophobic binding .
  • Bisthiazole vs. Monothiazole: Bisthiazoles may offer dual binding sites for enzymes or DNA, though synthetic complexity increases .
  • Thiazolidinone vs. Thiazole: Saturation in thiazolidinones reduces planarity and activity, underscoring the importance of aromatic thiazole cores .

Biological Activity

N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, evaluation, and therapeutic implications based on available research findings.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that integrate naphthalene and thiazole moieties. The structural characteristics of this compound suggest potential interactions with biological targets due to the presence of multiple functional groups conducive to binding.

Structural Formula

The structural formula can be represented as follows:

C20H16N4O1S2\text{C}_{20}\text{H}_{16}\text{N}_{4}\text{O}_{1}\text{S}_{2}

This indicates the presence of two thiazole rings and a naphthalene backbone, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various naphthalene derivatives, including those similar to this compound. For instance, compounds derived from naphthalene carboxamides have shown significant activity against Mycobacterium tuberculosis (M. tb) strains. In particular, related compounds demonstrated minimal inhibitory concentrations (MIC) comparable to first-line anti-tuberculosis drugs like ethambutol .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

CompoundMIC (μM)Activity Against M. tb
Ethambutol4.89Standard Control
Naphthamide 13c6.55High
Naphthamide 13d7.11High

Cytotoxicity

The cytotoxicity of these compounds is also a significant factor in their evaluation. Notably, the most active naphthamide derivatives exhibited high selectivity towards M. tb strains while showing minimal cytotoxic effects on mammalian cells (IC50 ≥ 227 μM), indicating a favorable therapeutic index .

The proposed mechanism of action for these compounds involves inhibition of the mycobacterial membrane protein large 3 (MmpL3), which plays a critical role in the transport of mycolic acids across the bacterial membrane. This disruption is essential for the survival and replication of M. tb .

Study on Antitubercular Activity

In a detailed study conducted by researchers at Curtin University, several naphthamide derivatives were synthesized and evaluated for their antitubercular properties. The study found that modifications to the naphthalene structure significantly impacted biological activity, with specific substitutions enhancing potency against drug-sensitive and multidrug-resistant strains .

Comparative Analysis

A comparative analysis with other thiazole-based compounds revealed that while many exhibit antibacterial properties, the unique structure of this compound provided enhanced efficacy against specific bacterial strains without increased toxicity.

Q & A

Q. What are the common synthetic routes for preparing thiazole-containing compounds structurally related to the target molecule?

The synthesis of thiazole derivatives often involves cyclization or coupling reactions. For example:

  • Step 1 : React naphthol derivatives (e.g., 1-naphthol or 2-naphthol) with propargyl bromide in DMF using K₂CO₃ as a base to form intermediates like (2a‑b)-(2-prop-2-yn-1-yloxy)naphthalene .
  • Step 2 : Use chloroacetyl chloride and anilines in dichloromethane with triethylamine to synthesize 2-chloro-N-phenylacetamides, a precursor for thiazole ring formation .
  • Step 3 : Introduce azide groups via NaN₃ in a xylene/water mixture, enabling click chemistry for functionalization .
    Key Methodological Note : Monitor reaction progress via TLC and avoid purification at intermediate stages to retain reactivity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650–1700 cm⁻¹) and thiazole (C-S-C ring vibrations at ~650–750 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify naphthalene aromatic protons (δ 7.5–8.5 ppm) and thiazole protons (δ 7.0–7.5 ppm). Amide NH signals (δ ~10 ppm) may appear as broad singlets .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the naphthalene-thiazole backbone .

Q. What are the hypothesized biological activities of thiazole-naphthalene hybrids?

Thiazole derivatives are known for antimicrobial, anticancer, and antiviral properties. The naphthalene moiety may enhance lipid solubility, improving membrane permeability. For example:

  • Thiazolidine derivatives with naphthalene groups have shown in vitro anticancer activity via kinase inhibition .
  • Azo-linked naphthalene carboxamides exhibit dye-like properties but may also act as enzyme inhibitors due to structural mimicry .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Quantum Chemical Calculations : Use DFT to model transition states and identify energetically favorable pathways for thiazole ring closure .
  • Reaction Path Search : Employ AI-driven tools (e.g., ICReDD’s workflow) to predict optimal solvents, temperatures, and catalysts by analyzing reaction databases and experimental data .
  • Example : A study on thiadiazole derivatives used acetonitrile reflux for cyclization, guided by computational predictions of iodine’s role in sulfur elimination .

Q. How to resolve contradictions in bioactivity data for structurally similar compounds?

  • Case Study : If a thiazole-naphthalene analog shows anticancer activity in one study but not another:
    • Variable 1 : Check substituent positions (e.g., 2-naphthyl vs. 1-naphthyl) affecting steric hindrance .
    • Variable 2 : Compare assay conditions (e.g., cell line specificity, concentration ranges) .
    • Solution : Conduct structure-activity relationship (SAR) studies with systematic substitutions (e.g., halogenation of naphthalene) to isolate critical functional groups .

Q. What experimental strategies improve the solubility of this hydrophobic compound for in vitro assays?

  • Method 1 : Use co-solvents like DMSO (<1% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility without cytotoxicity .
  • Method 2 : Synthesize prodrugs by introducing polar groups (e.g., sulfate esters) on the naphthalene ring, which hydrolyze in biological systems .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Protocol :
    • Step 1 : Prepare buffered solutions (pH 2–9) and incubate the compound at 25°C, 37°C, and 60°C.
    • Step 2 : Monitor degradation via HPLC at 24h, 48h, and 1-week intervals.
    • Step 3 : Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of amide bonds in acidic conditions) .

Q. What safety protocols are recommended for handling naphthalene carboxamides?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Collect organic waste in sealed containers for incineration, adhering to UN3288 hazardous material guidelines .

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